molecular formula C19H17FN2O2 B2853587 3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide CAS No. 1904359-49-4

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide

Cat. No.: B2853587
CAS No.: 1904359-49-4
M. Wt: 324.355
InChI Key: TWNOZMADFLQDSN-UHFFFAOYSA-N
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Description

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide is a complex organic compound that features a fluorophenyl group, a furan ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-fluorobenzaldehyde and 6-(furan-2-yl)pyridine. These intermediates are then subjected to a series of reactions, including condensation and amide bond formation, to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or nucleophiles can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes or receptors.

    Medicine: Research may focus on its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-chlorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide
  • 3-(2-bromophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide
  • 3-(2-methylphenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide

Uniqueness

3-(2-fluorophenyl)-N-{[6-(furan-2-yl)pyridin-3-yl]methyl}propanamide is unique due to the presence of the fluorine atom in the phenyl ring. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different substituents.

Properties

IUPAC Name

3-(2-fluorophenyl)-N-[[6-(furan-2-yl)pyridin-3-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN2O2/c20-16-5-2-1-4-15(16)8-10-19(23)22-13-14-7-9-17(21-12-14)18-6-3-11-24-18/h1-7,9,11-12H,8,10,13H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNOZMADFLQDSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NCC2=CN=C(C=C2)C3=CC=CO3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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